molecular formula C12H17N3O B6459885 4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 2548978-67-0

4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Cat. No.: B6459885
CAS No.: 2548978-67-0
M. Wt: 219.28 g/mol
InChI Key: LDGMPBQTQUDUSQ-UHFFFAOYSA-N
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Description

4-Methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at the 4-position and an octahydrocyclopenta[c]pyrrol-2-yl group at the 6-position

Properties

IUPAC Name

2-(6-methoxypyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-16-12-5-11(13-8-14-12)15-6-9-3-2-4-10(9)7-15/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGMPBQTQUDUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrimidine derivative with an octahydrocyclopenta[c]pyrrole precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Formation of 4-hydroxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine.

    Reduction: Formation of 4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}dihydropyrimidine.

    Substitution: Formation of 4-chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine or 4-alkyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine.

Scientific Research Applications

4-Methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar in structure but with a pyran ring instead of a pyrimidine ring.

    4-Methoxypyridine: A simpler structure with a methoxy group on a pyridine ring.

    Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.

Uniqueness: 4-Methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific substitution pattern and the presence of the octahydrocyclopenta[c]pyrrol-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-Methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and an octahydrocyclopenta[c]pyrrol-2-yl group. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrimidine derivatives with cyclopentane derivatives under specific conditions. The optimization of synthetic routes is crucial for maximizing yield and purity.

Antitumor Activity

Recent studies have evaluated the antitumor activity of similar pyrimidine derivatives. For instance, compounds containing pyrido[2,3-d]pyrimidines were tested against various cancer cell lines (NCI-H1975, A549, NCI-H460). Although this compound has not been extensively evaluated in these studies, the structural similarities suggest potential for similar activity.

Table 1: In Vitro Antitumor Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)% Inhibition
A5NCI-H1975>50<36
B7A5490.440 ± 0.03990.3
B1NCI-H46015.629 ± 1.0396.70

The above data indicates that modifications to the pyrimidine structure can significantly affect cytotoxicity and selectivity against cancer cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions may inhibit enzymatic activity or modulate receptor functions, leading to antiproliferative effects.

Case Studies

A study focusing on related compounds demonstrated that modifications in the substituents on the pyrimidine ring could enhance biological activity against cancer cells. For instance, compounds with N-methylpyrazole analogs showed superior activity compared to their counterparts without such modifications .

Another investigation highlighted the importance of structural features in determining the selectivity and potency of these compounds against different cancer cell lines. The introduction of specific side chains was found to improve both the efficacy and safety profile of the compounds .

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